molecular formula C28H22BrN3O2 B12389293 FtsZ-IN-6

FtsZ-IN-6

Cat. No.: B12389293
M. Wt: 512.4 g/mol
InChI Key: RRSMOJZSFIUKKD-UHFFFAOYSA-N
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Description

FtsZ-IN-6 is a chemical compound known for its role as an inhibitor of the bacterial protein FtsZ. FtsZ is a crucial protein involved in bacterial cell division, forming a ring at the site of division and recruiting other proteins to form a division complex. Inhibiting FtsZ can disrupt bacterial cell division, making this compound a potential candidate for antibacterial drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FtsZ-IN-6 typically involves multiple steps, starting with the preparation of intermediate compounds. These intermediates are then subjected to various chemical reactions, such as condensation, cyclization, and functional group modifications, to yield the final product. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .

Chemical Reactions Analysis

Types of Reactions: FtsZ-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: Halogens, nucleophiles, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

FtsZ-IN-6 has several scientific research applications, including:

Mechanism of Action

FtsZ-IN-6 exerts its effects by binding to the FtsZ protein and inhibiting its polymerization into filaments. This disruption prevents the formation of the Z-ring, which is essential for bacterial cell division. The compound targets the GTP-binding site of FtsZ, interfering with its ability to hydrolyze GTP and assemble into functional filaments .

Comparison with Similar Compounds

Uniqueness of FtsZ-IN-6: this compound is unique in its specific binding affinity and inhibitory potency against FtsZ. It has been shown to be effective in disrupting bacterial cell division at lower concentrations compared to other inhibitors. Additionally, its chemical structure allows for modifications that can enhance its antibacterial activity and reduce potential side effects .

Properties

Molecular Formula

C28H22BrN3O2

Molecular Weight

512.4 g/mol

IUPAC Name

20-oxo-N-(3-propan-2-ylphenyl)-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide;bromide

InChI

InChI=1S/C28H21N3O2.BrH/c1-16(2)17-6-5-7-19(14-17)29-28(33)18-10-11-23-22(15-18)20-12-13-31-24-9-4-3-8-21(24)27(32)26(31)25(20)30-23;/h3-16H,1-2H3,(H,29,33);1H

InChI Key

RRSMOJZSFIUKKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC4=C3C=C[N+]5=C4C(=O)C6=CC=CC=C65.[Br-]

Origin of Product

United States

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